

# comparative analysis of Rifampicin quantification methods

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## Compound of Interest

Compound Name: 25-Desacetyl Rifampicin-d3

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## A Comparative Guide to Rifampicin Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the most common analytical methods for the quantification of Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections. Accurate and reliable quantification of Rifampicin in various matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed methodologies.

## Quantitative Performance Data

The following tables summarize the quantitative performance of different analytical methods for Rifampicin quantification based on published data. These parameters are essential for selecting the most appropriate method for a specific research or clinical application.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Parameter                             | Method 1[1]  | Method 2[2]     | Method 3[3]                | Method 4[4]      | Method 5[5]  |
|---------------------------------------|--------------|-----------------|----------------------------|------------------|--------------|
| Linearity Range (µg/mL)               | 0.3 - 25     | 0.31 - 37.80    | -                          | 0.5 - 60 (ppm)   | 1 - 40       |
| Accuracy (%)                          | ≤6.0% (bias) | < 10.26% (bias) | 100.4% - 101.1%            | Fulfilled limits | < 10% (bias) |
| Precision (%RSD)                      | ≤9.7%        | < 10.39%        | 0.9%                       | Fulfilled limits | < 10%        |
| Limit of Detection (LOD) (µg/mL)      | -            | -               | -                          | -                | 0.208        |
| Limit of Quantification (LOQ) (µg/mL) | 0.3          | 0.31            | 0.18 (ppm)                 | 0.5 (ppm)        | 0.632        |
| Recovery (%)                          | 95           | 97.3 - 99.6     | -                          | -                | > 90         |
| Matrix                                | Human Plasma | Human Plasma    | Pharmaceutical Dosage Form | Rat Liver Tissue | Human Plasma |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

| Parameter                     | Method 1[6]                         | Method 2[7][8]   | Method 3[9]      | Method 4[10]            |
|-------------------------------|-------------------------------------|------------------|------------------|-------------------------|
| Linearity Range (ng/mL)       | 25 - 6400                           | 5 - 40000 (µg/L) | 5.021 - 1008.315 | -                       |
| Accuracy (%)                  | <7% (intra-day),<br><8% (inter-day) | Good             | < 15%            | Within acceptable range |
| Precision (%RSD)              | <7% (intra-day),<br><8% (inter-day) | Good             | < 15%            | Within acceptable range |
| Limit of Detection (LOD)      | -                                   | -                | -                | -                       |
| Limit of Quantification (LOQ) | 25 ng/mL                            | 5 µg/L           | 5.021 ng/mL      | -                       |
| Recovery (%)                  | 92.5 - 94.0                         | 92               | 48.65 - 55.15    | -                       |
| Matrix                        | Human Plasma, CSF                   | Human Plasma     | Plasma           | Rat Plasma              |

Table 3: UV-Vis Spectrophotometry Methods

| Parameter                             | Method 1[11]              | Method 2[12]               | Method 3[13]                  | Method 4[14]          | Method 5[15]                        |
|---------------------------------------|---------------------------|----------------------------|-------------------------------|-----------------------|-------------------------------------|
| Linearity Range (µg/mL)               | -                         | 2.5 - 35.0                 | 10 - 50                       | 5 - 13                | 10 - 30                             |
| Accuracy (%RE)                        | -11.62% to 14.88%         | 96.7% - 101.1% (recovery)  | 99.138% - 101.349% (recovery) | 98% - 100% (recovery) | 98% - 102% (recovery)               |
| Precision (%RSD)                      | 2.06% to 13.29%           | 1.09% - 2.99%              | -                             | Low                   | < 2%                                |
| Limit of Detection (LOD) (µg/mL)      | 0.25 - 0.49               | 0.83                       | 0.934                         | -                     | 0.569                               |
| Limit of Quantification (LOQ) (µg/mL) | -                         | 2.52                       | 2.830                         | -                     | 1.770                               |
| Recovery (%)                          | -                         | -                          | -                             | 98 - 100              | 98 - 102                            |
| Matrix                                | PBS, Plasma, Brain Tissue | Pharmaceutical Dosage Form | SNEDDS Formulation            | Bulk and Capsule      | Bulk and Pharmaceutical Dosage Form |

## Experimental Protocols

This section provides a detailed overview of the methodologies for the key experiments cited in this guide.

### High-Performance Liquid Chromatography (HPLC)

Method 1: Rifampicin in Human Plasma[1]

- Sample Preparation: Rifampicin and the internal standard (hydrochlorothiazide) were extracted from plasma using a mixture of methyl tert-butyl ether and dichloromethane (70:30, v/v).
- Chromatographic Conditions:
  - Column: Atlantis dC18.
  - Mobile Phase: 0.01 M monobasic sodium phosphate and acetonitrile (60:40, v/v).
  - Flow Rate: 1 mL/minute.
  - Detection: Photodiode array detector set at 337 nm.

#### Method 2: Rifampicin in Pharmaceutical Formulation[16]

- Sample Preparation: One capsule containing 300 mg of rifampicin was dissolved in methanol and diluted to a final concentration of 0.18 mg/mL.
- Chromatographic Conditions:
  - Column: Zorbax C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
  - Mobile Phase: Water-methanol gradient.
  - Flow Rate: 1 mL/min.
  - Detection: UV absorbance at 333.6 nm.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

#### Method 1: Rifampicin in Human Plasma and CSF[6]

- Sample Preparation: Proteins were precipitated from plasma and CSF using an organic solvent, followed by centrifugation.
- Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile with 0.05% formic acid and 15 mM ammonium formate buffer (pH 5).
- Flow Rate: 350  $\mu$ L/min.
- Total Run Time: 6 minutes.
- Mass Spectrometry:
  - Ionization: Electrospray positive ionization (ESI+).
  - Detection: Multiple-reaction monitoring (MRM) mode.

#### Method 2: Fast and Simple Rifampicin Quantification in Human Plasma[7][8]

- Sample Preparation: Plasma samples containing rifampicin and an isotopically labeled internal standard were cleaned up using a Captiva ND Lipids filtration plate.
- Chromatographic Conditions:
  - Column: Kinetex C18 column (50  $\times$  2.1 mm, 2.6  $\mu$ m).
  - Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
  - Total Run Time: 2.4 minutes.
- Mass Spectrometry:
  - Ionization: Positive ion mode.

## UV-Vis Spectrophotometry

#### Method 1: Rifampicin in PBS & Biological Matrices[11]

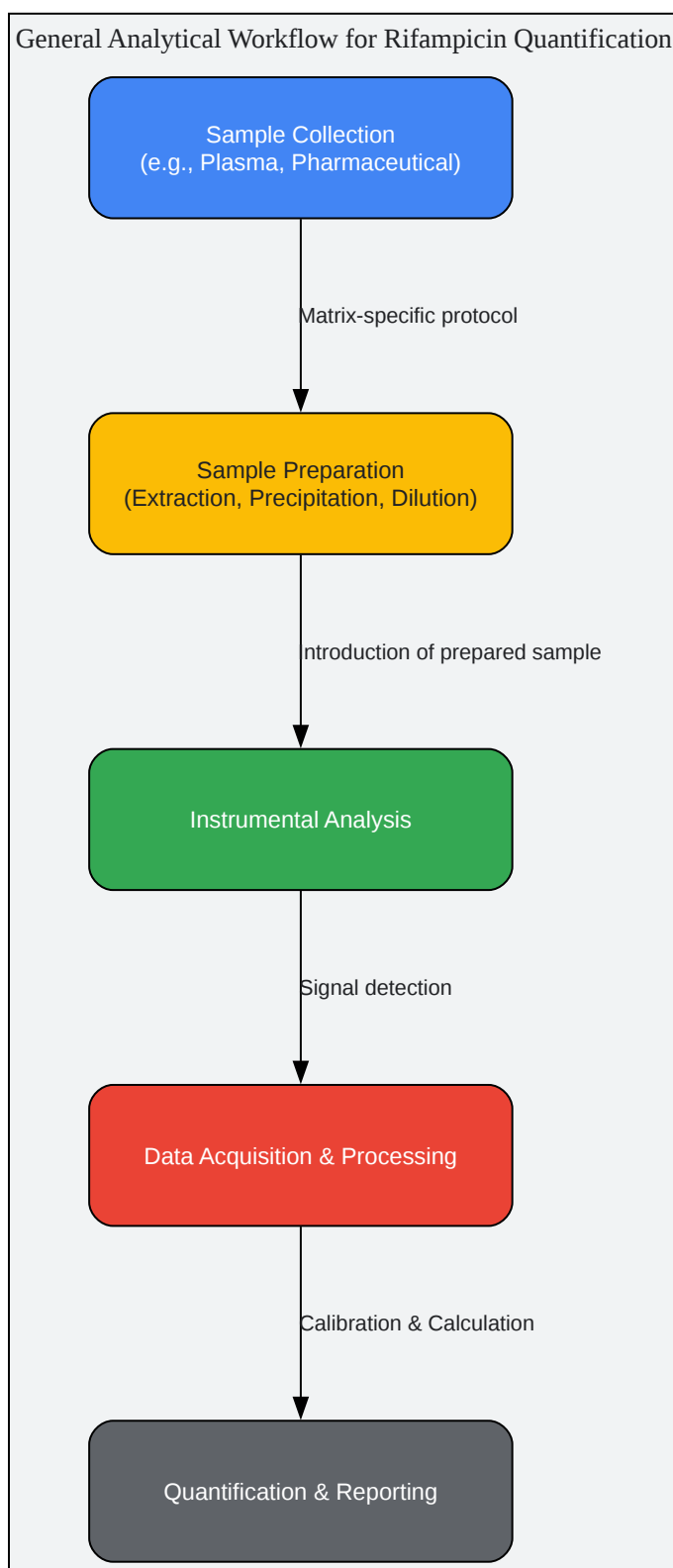
- Methodology: The UV-Vis spectrophotometric colorimetric method was used to quantify Rifampicin in phosphate-buffered saline (PBS) at pH 7.4 and 5.0, plasma, and brain tissue. The validation followed International Council for Harmonisation (ICH) guidelines.

#### Method 2: Rifampicin in a Mixture[12]

- Sample Preparation: Rifampicin was separated from isoniazid and pyrazinamide at pH 7.4  $\pm$  0.1 by extracting with ethyl acetate.
- Analysis: The ethyl acetate layer was analyzed at a  $\lambda_{\text{max}}$  of 344.0 nm.

## Visualizing the Workflow

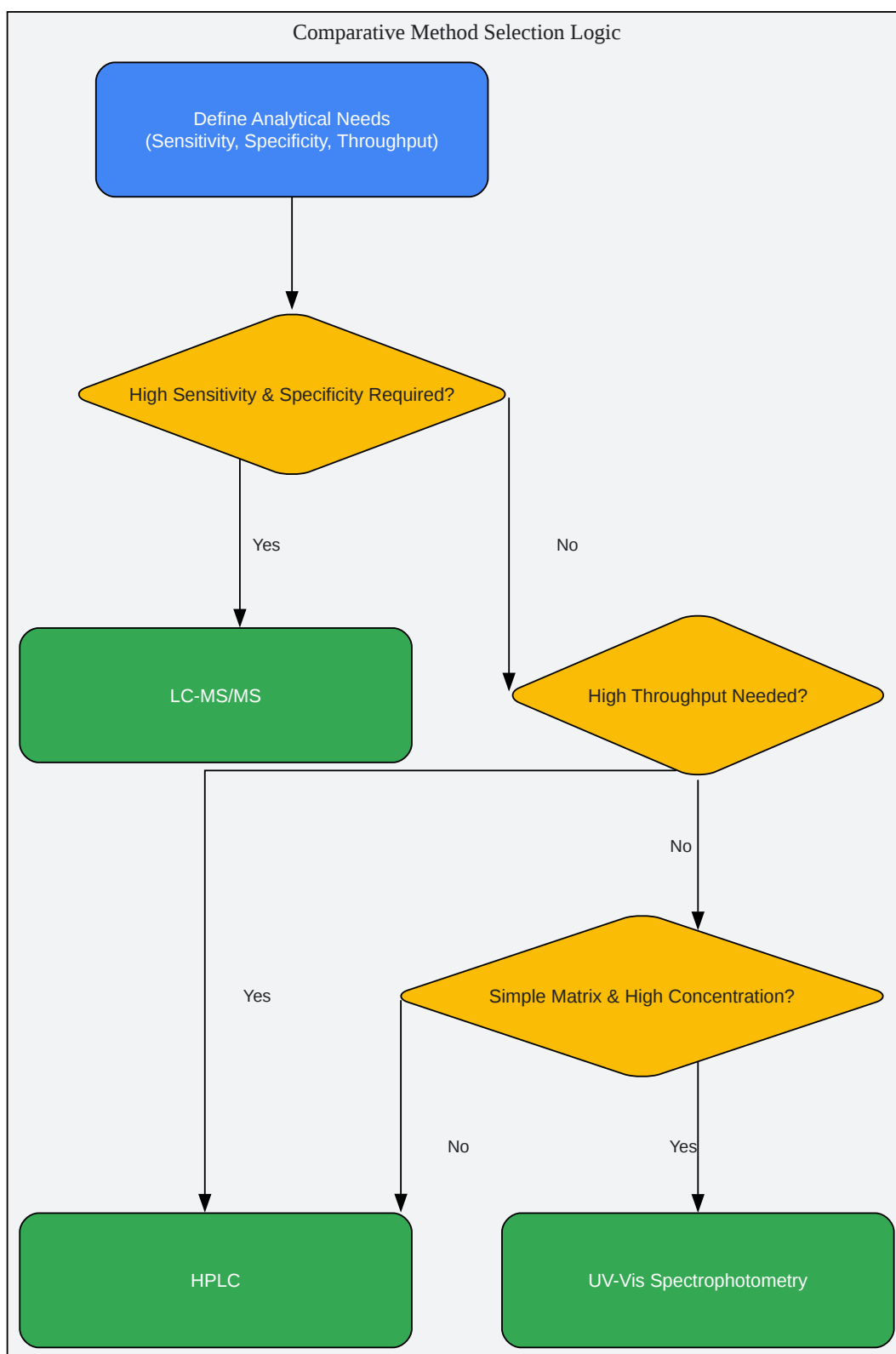
The following diagrams illustrate the typical experimental workflows for the quantification of Rifampicin using the discussed analytical techniques.



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Caption: General workflow for Rifampicin quantification.





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Caption: Decision tree for selecting a suitable method.

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